![molecular formula C22H16ClF3N4O3 B3019351 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 932287-62-2](/img/structure/B3019351.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

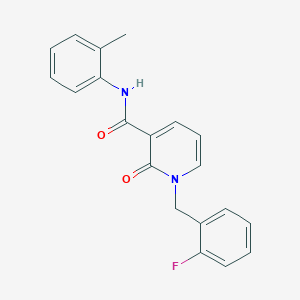

The compound , N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, is a complex organic molecule that appears to be related to various acetamide derivatives with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities.

Synthesis Analysis

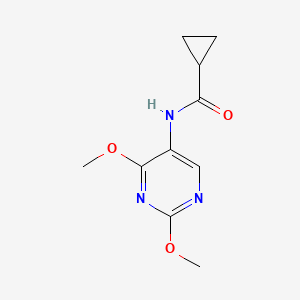

The synthesis of related compounds involves linear synthesis techniques and the use of various starting materials and reagents to introduce specific functional groups. For instance, paper describes the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which are characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. These methods are likely applicable to the synthesis of the compound , with the potential for optimization based on the specific substituents and desired properties.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using both experimental and theoretical methods. Paper details the use of XRD diffraction, FT-IR, and NMR spectroscopies, combined with DFT calculations, to analyze the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide. Similar techniques could be employed to elucidate the molecular structure of the target compound, including the analysis of hyper-conjugative interactions, charge delocalization, and HOMO-LUMO analysis to determine charge transfer within the molecule.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions to synthesize substituted derivatives. For example, paper discusses the preparation of substituted pyrazole derivatives from benzamide starting materials, involving reactions with methylhydrazine, phenylhydrazine, and hydrazine hydrate. These reactions lead to the formation of pyrazoline derivatives with different substituents, indicating that the target compound may also undergo similar reactions to modify its chemical structure and potentially alter its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The compounds described in the papers exhibit a range of properties, including cytotoxicity against various cancer cell lines , as well as anti-inflammatory activities . The intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, contribute to the stability of the molecules in the crystal form . These properties are critical for understanding the behavior of the compound in biological systems and for optimizing its pharmacological profile.

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClF3N4O3/c1-33-15-5-2-13(3-6-15)17-11-19-21(32)29(8-9-30(19)28-17)12-20(31)27-18-10-14(22(24,25)26)4-7-16(18)23/h2-11H,12H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDTXJSRQBDQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClF3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)